molecular formula C20H21NO6 B11008521 1-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-proline

1-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-proline

Cat. No.: B11008521
M. Wt: 371.4 g/mol
InChI Key: ZWMSMMYCLMIXIK-INIZCTEOSA-N
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Description

1-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-proline is a complex organic compound that belongs to the class of benzo[c]chromenes. This compound is characterized by its unique structure, which includes a benzo[c]chromene core linked to an L-proline moiety through an acetyl group. The compound’s molecular formula is C20H21NO6, and it has a molecular weight of 371.38 g/mol .

Preparation Methods

The synthesis of 1-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-proline typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-proline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-proline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-proline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as phosphodiesterases (PDEs), which play a role in various cellular processes. By inhibiting PDEs, the compound can modulate intracellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

1-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-proline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H21NO6

Molecular Weight

371.4 g/mol

IUPAC Name

(2S)-1-[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C20H21NO6/c22-18(21-9-3-6-16(21)19(23)24)11-26-12-7-8-14-13-4-1-2-5-15(13)20(25)27-17(14)10-12/h7-8,10,16H,1-6,9,11H2,(H,23,24)/t16-/m0/s1

InChI Key

ZWMSMMYCLMIXIK-INIZCTEOSA-N

Isomeric SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)N4CCC[C@H]4C(=O)O)OC2=O

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)N4CCCC4C(=O)O)OC2=O

Origin of Product

United States

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